

4-Methyl-2-nitropyridin-3-ol CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-2-nitropyridin-3-ol

Cat. No.: B1367648

[Get Quote](#)

An In-Depth Technical Guide to **4-Methyl-2-nitropyridin-3-ol** (CAS No. 15128-89-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **4-Methyl-2-nitropyridin-3-ol**, a heterocyclic compound identified by the CAS Number 15128-89-9.[1][2] As a substituted nitropyridine, this molecule serves as a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel active pharmaceutical ingredients (APIs). Pyridine-based structures are a privileged motif in drug design, and the strategic placement of nitro, methyl, and hydroxyl groups on this scaffold offers a versatile platform for generating diverse molecular architectures.[3] This document delves into the compound's physicochemical properties, outlines a representative synthetic pathway with mechanistic considerations, discusses its application in drug discovery, and provides essential safety and handling protocols. The objective is to equip researchers with the technical knowledge and field-proven insights necessary for the effective utilization of this valuable chemical building block.

Core Compound Identification and Properties

4-Methyl-2-nitropyridin-3-ol is an organic compound belonging to the nitropyridine class.[1] Its structure features a pyridine ring, which is a foundational N-heterocycle in medicinal chemistry, substituted with functional groups that significantly influence its reactivity and utility as a synthetic precursor.[3] The CAS (Chemical Abstracts Service) number, 15128-89-9, provides a unique and unambiguous identifier for this specific chemical substance.[1][2]

Caption: Chemical structure and key identifiers of **4-Methyl-2-nitropyridin-3-ol**.

Physicochemical Data Summary

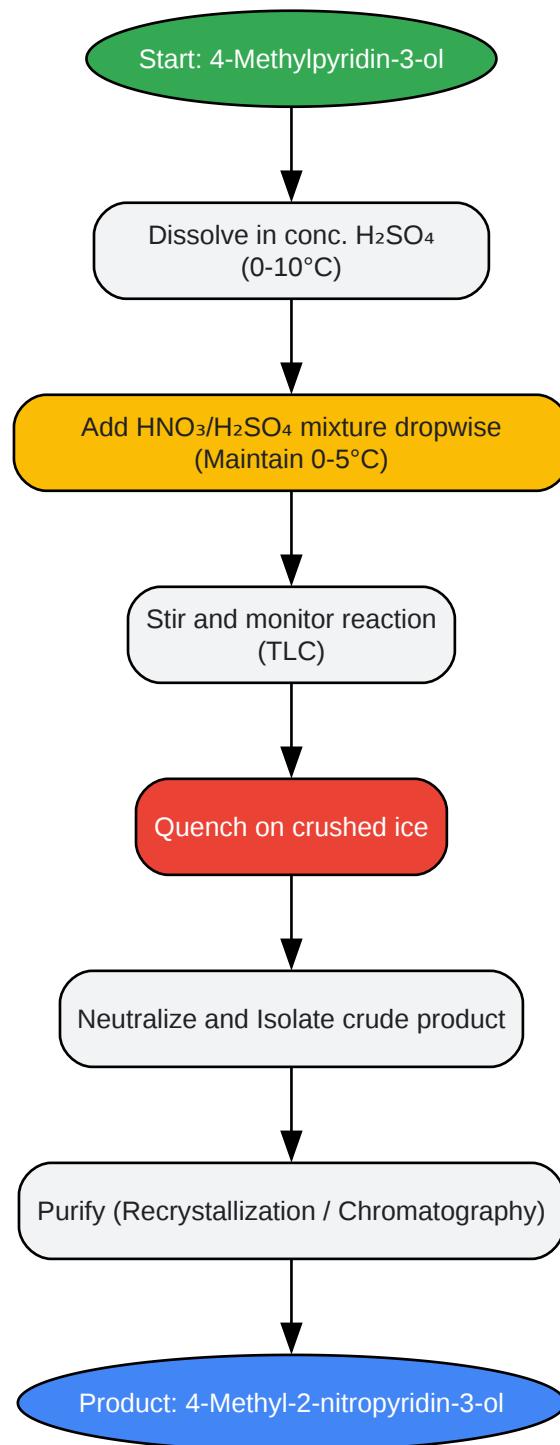
The physical and chemical properties of a compound are critical for planning its use in synthesis, including determining appropriate solvents, reaction conditions, and purification methods. The key computed properties for **4-Methyl-2-nitropyridin-3-ol** are summarized below.

Property	Value	Source
CAS Number	15128-89-9	[1] [2]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[2]
Molecular Weight	154.12 g/mol	[2]
IUPAC Name	4-methyl-2-nitropyridin-3-ol	[2]
Synonyms	3-Hydroxy-4-methyl-2-nitropyridine	[2]
Topological Polar Surface Area	78.9 Å ²	[2]

Synthesis and Mechanistic Considerations

The synthesis of substituted nitropyridines is a cornerstone of heterocyclic chemistry. While a specific, documented protocol for **4-Methyl-2-nitropyridin-3-ol** is not readily available in public literature, a logical and effective pathway can be designed based on established methodologies for nitrating pyridine derivatives.[\[4\]](#)[\[5\]](#) The most direct approach involves the electrophilic nitration of a suitable precursor, such as 4-methylpyridin-3-ol.

Causality of Experimental Design: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. However, the presence of an electron-donating hydroxyl (-OH) group activates the ring, making the reaction more feasible. The nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The regioselectivity (the placement of the nitro group at the C2 position) is directed by the existing substituents.


The hydroxyl group at C3 is an ortho-, para-director, while the pyridine nitrogen is a meta-director. The interplay of these electronic effects, along with steric hindrance from the C4-methyl group, favors substitution at the C2 position.

Representative Experimental Protocol: Nitration of 4-Methylpyridin-3-ol

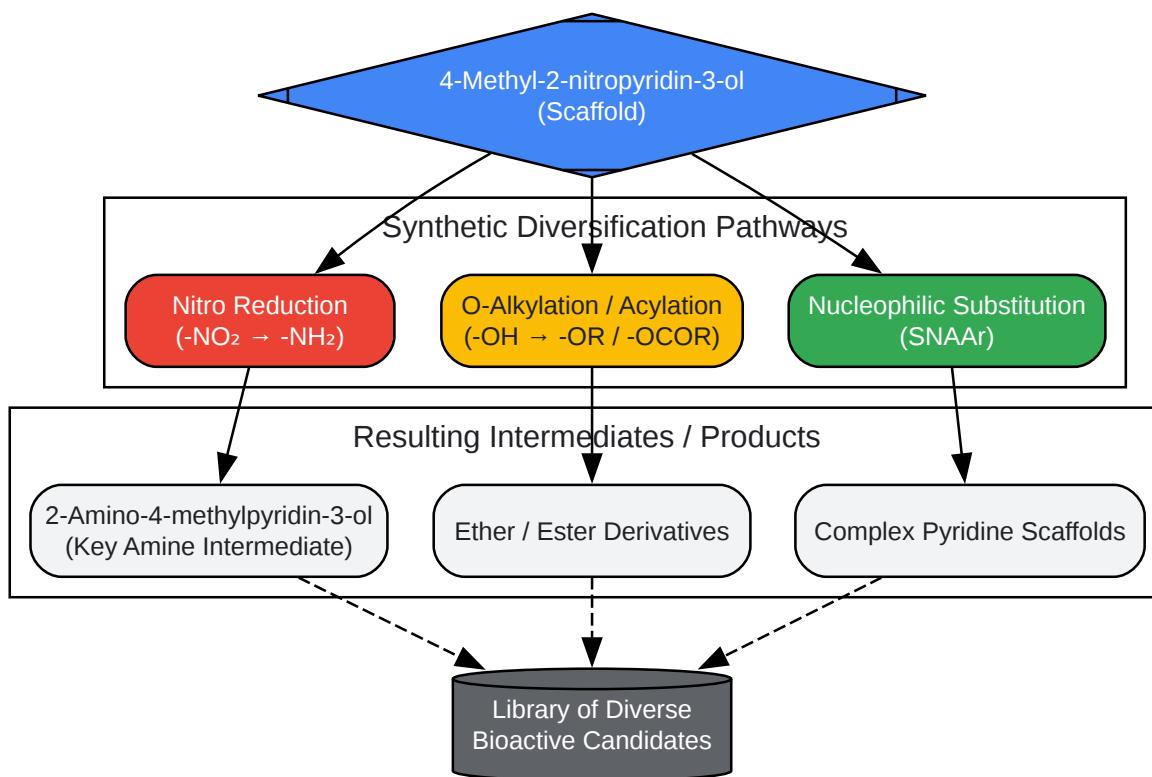
Disclaimer: This protocol is a representative example based on established chemical principles. It must be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (e.g., 20 mL) to 0°C in an ice-salt bath.
- **Precursor Addition:** Slowly add 4-methylpyridin-3-ol (1 equivalent) to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10°C. The precursor should be fully dissolved.
- **Nitrating Mixture:** Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate beaker, keeping it cold.
- **Nitration:** Add the cold nitrating mixture dropwise from the dropping funnel to the solution of the precursor. Meticulously maintain the reaction temperature between 0°C and 5°C throughout the addition.
- **Reaction Progression:** After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Quenching:** Carefully pour the reaction mixture onto crushed ice. This step is highly exothermic and must be done slowly in a large beaker within a fume hood.
- **Neutralization & Isolation:** Neutralize the acidic solution by the slow addition of a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is approximately 7. The product may precipitate out of the solution.

- Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

[Click to download full resolution via product page](#)

Caption: Representative workflow for the synthesis of **4-Methyl-2-nitropyridin-3-ol**.


Applications in Drug Discovery and Development

Nitropyridines are highly valued in medicinal chemistry because the nitro group is a versatile functional handle.^{[3][6]} **4-Methyl-2-nitropyridin-3-ol** is not typically an API itself but rather a critical starting material or intermediate for constructing more complex molecules.^{[7][8]}

Key Synthetic Transformations:

- Nitro Group Reduction: The most common and impactful transformation is the reduction of the nitro group (-NO₂) to an amine (-NH₂). This introduces a nucleophilic site, opening a gateway to a vast number of subsequent reactions, such as amide bond formation, sulfonylation, and reductive amination, to build out the molecular structure.
- Hydroxyl Group Modification: The phenolic hydroxyl group (-OH) can be alkylated to form ethers or acylated to form esters, allowing for the modulation of properties like solubility, lipophilicity, and metabolic stability.
- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the pyridine ring for SNAr reactions, potentially allowing for the displacement of other leaving groups on the ring.

These transformations enable chemists to generate libraries of related compounds that can be screened for biological activity against various therapeutic targets.

[Click to download full resolution via product page](#)

Caption: Role as a versatile scaffold for generating diverse chemical libraries.

Safety, Handling, and Storage

Working with nitrated aromatic compounds requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for **4-Methyl-2-nitropyridin-3-ol** is not widely published, data from structurally related nitropyridines can provide authoritative guidance.[9][10][11][12]

4.1 Hazard Identification

- Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[11][13]
- Irritation: Causes skin irritation and serious eye irritation.[10][12] May cause respiratory irritation.[10][12]
- Stability: Nitrated organic compounds can be thermally sensitive. Avoid excessive heat.[11]

4.2 Recommended Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[9]
- Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile).[9][10]
- Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits may be exceeded, use a full-face respirator with an appropriate cartridge.[9][12]

4.3 Handling and Storage

- Handling: Avoid breathing dust, fumes, or vapors.[10] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from heat, sparks, and open flames.[11] Store locked up.[12]

4.4 First-Aid Measures

- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
- Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention. [10][12]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.[10]

Conclusion

4-Methyl-2-nitropyridin-3-ol (CAS: 15128-89-9) is a strategically functionalized heterocyclic compound with significant potential as an intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical and agrochemical industries.[8] Its utility stems from the versatile reactivity of its nitro and hydroxyl groups, which allows for extensive synthetic

diversification. Understanding its physicochemical properties, plausible synthetic routes, and critical safety protocols is essential for leveraging this compound's full potential in research and development. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this valuable building block into their synthetic programs.

References

- CAS 15128-89-9: 4-Methyl-2-nitro-3-pyridinol | CymitQuimica. URL: <https://www.cymitquimica.com/cas/15128-89-9>
- **4-Methyl-2-nitropyridin-3-ol** | C6H6N2O3 | CID 13900230 - PubChem. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/13900230>
- 4-Bromo-6-Methyl-2-nitropyridin-3-ol Safety Data Sheets - Echemi. URL: <https://www.echemi.com/msds/4-bromo-6-methyl-2-nitropyridin-3-ol-1022250-67-4.html>
- SAFETY DATA SHEET - 2-Amino-4-methylpyridine. URL: <https://www.thermofisher.com>
- SAFETY DATA SHEET - 3-Nitropyridine - Thermo Fisher Scientific. URL: <https://www.thermofisher.com>
- SAFETY DATA SHEET - Sigma-Aldrich. URL: <https://www.sigmaaldrich.com/US/en/sds/aldrich/131490>
- 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - ChemicalBook. URL: <https://www.chemicalbook.com/synthesis/1022250-67-4.htm>
- 4-Methyl-2-nitropyridine - Synquest Labs. URL: <https://www.synquestlabs.com/product/4h54-1-8g>
- 5832-44-0|4-Methyl-3-nitropyridine|BLD Pharm. URL: <https://www.bldpharm.com/products/5832-44-0.html>
- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. URL: <https://www.mdpi.com/1420-3049/28/13/5153>
- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. URL: <https://patents.google.com/patent/WO2010089773A2>
- 15128-82-2|2-Nitropyridin-3-ol|BLD Pharm. URL: <https://www.bldpharm.com/products/15128-82-2.html>
- 4-Methyl-3-nitropyridine 97 5832-44-0 - Sigma-Aldrich. URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/480198>
- Exploring 2-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermediate. URL: <https://www.chemical-book.com>
- 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. URL: <http://www.orgsyn.org/demo.aspx?prep=cv4p0658>
- Supporting Information - The Royal Society of Chemistry. URL: <https://www.rsc.org>

- (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. URL: https://www.researchgate.net/publication/280931294_A_Two-Step_Continuous_Flow_Synthesis_of_4-Nitropyridine
- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. URL: <https://www.inno-pharmchem.com/news/the-synthesis-and-applications-of-nitro-pyridine-derivatives-focusing-on-2-methyl-3-nitropyridine-cas-18699-87-1-213.html>
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. URL: <https://www.mdpi.com/1420-3049/26/19/5983>
- 4-Methyl-3-nitropyridin-2-amine - PMC - NIH. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961168/>
- 4-Methyl-3-nitropyridine (CAS 5832-44-0): A Versatile Heterocyclic Building Block. URL: [https://www.chem-station.com.](https://www.chem-station.com/)
- 2-Amino-4-methyl-3-nitropyridine | C₆H₇N₃O₂ | CID 243166 - PubChem. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-methyl-3-nitropyridine>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 15128-89-9: 4-Methyl-2-nitro-3-pyridinol | CymitQuimica [cymitquimica.com]
- 2. 4-Methyl-2-nitropyridin-3-ol | C₆H₆N₂O₃ | CID 13900230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [4-Methyl-2-nitropyridin-3-ol CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367648#4-methyl-2-nitropyridin-3-ol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com